Cas no 143659-19-2 (5-(4-Methylphenyl)-1,3-oxazole)
5-(4-Methylphenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole,5-(4-methylphenyl)-
- 4-(1,3-Oxazol-5-yl)toluene
- 5-(4-Methylphenyl)-1,3-oxazole
- ACMC-1BX5Z
- Maybridge1_007479
- SureCN83171
- MS-21985
- Z1201618984
- CS-0196390
- HMS2790N18
- EN300-3465019
- DTXSID80372297
- CHEBI:194866
- SCHEMBL83171
- 143659-19-2
- 5-p-tolyloxazole
- FT-0619662
- HMS562L21
- AKOS006228249
- CHEMBL1493272
- MFCD00085134
- VKPVBCSBGBAMCJ-UHFFFAOYSA-N
- MLS000859878
- C90980
- 5-(p-Tolyl)oxazole
- SMR000460857
- DB-063490
-
- MDL: MFCD00085134
- Inchi: 1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3
- InChI Key: VKPVBCSBGBAMCJ-UHFFFAOYSA-N
- SMILES: O1C=NC=C1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.082
- Melting Point: 65-67
- Boiling Point: 273.9°Cat760mmHg
- Flash Point: 108.6°C
- Refractive Index: 1.539
- PSA: 26.03000
- LogP: 2.65000
5-(4-Methylphenyl)-1,3-oxazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
5-(4-Methylphenyl)-1,3-oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Methylphenyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400093-100mg |
5-(4-Methylphenyl)-1,3-oxazole |
143659-19-2 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400093-500mg |
5-(4-Methylphenyl)-1,3-oxazole |
143659-19-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B400093-1g |
5-(4-Methylphenyl)-1,3-oxazole |
143659-19-2 | 1g |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR29030-1g |
5-(4-Methylphenyl)-1,3-oxazole |
143659-19-2 | 97% | 1g |
£100.00 | 2025-08-07 | |
| Apollo Scientific | OR29030-10g |
5-(4-Methylphenyl)-1,3-oxazole |
143659-19-2 | 97% | 10g |
£400.00 | 2023-09-01 | |
| Chemenu | CM504467-1g |
5-(p-Tolyl)oxazole |
143659-19-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A821618-250mg |
5-(p-Tolyl)oxazole |
143659-19-2 | 97% | 250mg |
$35.0 | 2025-02-28 | |
| Ambeed | A821618-1g |
5-(p-Tolyl)oxazole |
143659-19-2 | 97% | 1g |
$96.0 | 2025-02-28 | |
| Ambeed | A821618-5g |
5-(p-Tolyl)oxazole |
143659-19-2 | 97% | 5g |
$285.0 | 2025-02-28 | |
| Ambeed | A821618-10g |
5-(p-Tolyl)oxazole |
143659-19-2 | 97% | 10g |
$485.0 | 2025-02-28 |
5-(4-Methylphenyl)-1,3-oxazole Suppliers
5-(4-Methylphenyl)-1,3-oxazole Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-(4-Methylphenyl)-1,3-oxazole
5-(4-Methylphenyl)-1,3-Oxazole: A Comprehensive Overview
The compound 5-(4-Methylphenyl)-1,3-oxazole, also known by its CAS number 143659-19-2, is a heterocyclic aromatic compound with significant applications in various fields of chemistry. This molecule belongs to the oxazole family, which is a five-membered ring consisting of two double bonds and two oxygen atoms. The presence of the 4-methylphenyl group at the 5-position of the oxazole ring imparts unique electronic and steric properties to the compound, making it a valuable building block in organic synthesis.
Oxazoles are widely studied due to their versatile reactivity and ability to participate in numerous chemical transformations. The 5-(4-Methylphenyl) substituent in this compound enhances its stability and reactivity, making it an ideal candidate for applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of new drug candidates.
One of the most notable advancements in the study of 5-(4-Methylphenyl)-1,3-oxazole involves its role in click chemistry. Researchers have demonstrated that this compound can undergo efficient cycloaddition reactions with azides and alkynes under mild conditions. This property has opened new avenues for the rapid construction of complex molecular architectures, which is particularly beneficial in drug discovery programs.
Furthermore, the compound has been explored as a precursor for the synthesis of fluorescent materials. By incorporating electron-donating groups such as the 4-methylphenyl moiety into oxazole derivatives, scientists have achieved enhanced fluorescence quantum yields. These materials hold promise for applications in optoelectronics and bioimaging technologies.
In terms of synthesis, 5-(4-Methylphenyl)-1,3-oxazole can be prepared via several methods. One common approach involves the reaction of o-aminothiophenol with aldehydes or ketones under acidic conditions. This method is straightforward and provides high yields. Another approach utilizes the cyclization of amino acid derivatives, offering a green and sustainable route to oxazoles.
Recent research has also focused on the catalytic asymmetric synthesis of this compound. By employing chiral catalysts, chemists have successfully achieved enantioselective formation of 5-(4-Methylphenyl)-1,3-oxazole derivatives. This advancement is significant as it enables access to enantiomerically pure compounds, which are crucial for pharmacological studies.
The biological activity of 5-(4-Methylphenyl)-1,3-oxazole has been extensively investigated. Studies have shown that this compound exhibits moderate antifungal and antibacterial properties. Additionally, it has been reported to possess anti-inflammatory effects through modulation of cyclooxygenase enzymes.
In conclusion, 5-(4-Methylphenyl)-1,3-oxazole is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential tool in organic synthesis and material science. As research continues to uncover new potential uses for this compound, its importance in both academic and industrial settings is expected to grow further.
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